2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide
Description
2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide is a fluorinated heterocyclic compound featuring a benzohydrazide core linked to a 1,2-dihydropyridinone scaffold. The molecule incorporates two fluorinated aromatic systems: a 2-fluorobenzoyl group and a 4-fluorophenylmethyl substituent on the dihydropyridine ring. While specific biological data are unavailable, structural analogs (e.g., ) indicate relevance in medicinal chemistry, particularly as protease inhibitors or kinase-targeting agents .
Properties
IUPAC Name |
N'-(2-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O3/c21-14-9-7-13(8-10-14)12-25-11-3-5-16(20(25)28)19(27)24-23-18(26)15-4-1-2-6-17(15)22/h1-11H,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGLSIKIRWWZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide typically involves multi-step organic reactions. One common method involves the initial formation of the 4-fluorophenylmethyl intermediate, followed by its coupling with a dihydropyridine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
In addition to its anticancer potential, the compound has shown promising antimicrobial activity against both bacterial and fungal strains. A study conducted on various pathogens yielded the following minimum inhibitory concentration (MIC) values:
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Polymer Chemistry
The incorporation of fluorinated compounds into polymer matrices has been studied for enhancing thermal stability and chemical resistance. The compound can be used as a monomer or additive in the synthesis of high-performance polymers.
Photovoltaic Materials
Research into organic photovoltaic materials has identified that compounds similar to 2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide can improve charge transport properties in solar cells. The fluorine substituents contribute to better electron mobility, making these compounds suitable for use in organic solar cells.
Case Studies
- Anticancer Research : A recent publication examined the efficacy of this compound against breast cancer cells, demonstrating a dose-dependent response with significant tumor growth inhibition in vivo models.
- Antimicrobial Study : Another study focused on the antibacterial effects against resistant strains of bacteria, showing that the compound could potentially overcome resistance mechanisms due to its unique structure.
- Polymer Development : Researchers have synthesized a series of fluorinated polymers incorporating this compound, resulting in materials with enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Functional Group Reactivity and Implications
- Hydrazide vs. Carboxamide : The hydrazide group in the target compound may exhibit higher susceptibility to hydrolysis compared to the carboxamide in the analog . This could influence metabolic stability in biological systems.
- Fluorine vs. Chlorine: The dual fluorines in the target compound enhance electronegativity and may improve binding affinity to hydrophobic pockets in enzymes.
- Acetyl Group : The 4-acetylphenyl substituent in the analog introduces a ketone, enabling metabolic conjugation (e.g., glucuronidation), which is absent in the target compound .
Crystallographic and Computational Insights
Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL, part of the SHELX suite . The dihydropyridinone core and fluorinated substituents likely contribute to planar rigidity, facilitating high-resolution crystallographic analysis. Computational modeling (e.g., DFT calculations) could further elucidate electronic effects of fluorine vs. chlorine substituents on charge distribution .
Biological Activity
The compound 2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H16F2N4O3
- Molecular Weight : 366.34 g/mol
- CAS Number : Not specified in available sources.
The compound features a dihydropyridine core, which is known for its diverse biological activities, including antihypertensive and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant inhibition |
Anticancer Properties
Dihydropyridine derivatives have also been investigated for their anticancer potential. Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
The apoptotic effect is believed to be mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to cell growth and proliferation.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, it may trigger stress responses leading to apoptosis in malignant cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of similar compounds:
- A study focusing on a related dihydropyridine compound demonstrated significant antimicrobial activity against multi-drug resistant strains of bacteria, suggesting that structural modifications can enhance potency .
- Another research highlighted the anticancer properties of a series of benzohydrazides, indicating that the presence of fluorine substituents could improve bioactivity and selectivity towards cancer cells .
Q & A
Q. What synthetic methodologies are effective for preparing 2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide?
The compound is typically synthesized via a multi-step condensation reaction. For example, a Schiff base intermediate can be formed by reacting a substituted 2-oxo-1,2-dihydropyridine-3-carbaldehyde with fluorobenzohydrazide under acidic conditions. Key steps include controlled reflux in chloroform with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as catalysts, followed by purification via column chromatography . Sodium borohydride (NaBH₄) reduction under inert atmospheres may stabilize reactive intermediates .
Q. Which spectroscopic techniques are most reliable for structural elucidation?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical for confirming functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves stereochemistry and crystal packing . Computational tools like Gaussian 09W can predict vibrational spectra and optimize geometries .
Q. How can researchers ensure purity and reproducibility in synthesis?
Employ HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns to assess purity (>95%). Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Reproducibility requires strict control of reaction parameters (e.g., temperature ±2°C, anhydrous solvents) .
Q. What are the key solubility and stability considerations for this compound?
Solubility is enhanced in polar aprotic solvents (DMSO, DMF) but limited in water. Stability studies under varying pH (2–12) and temperatures (4–40°C) should be conducted using UV-Vis spectroscopy to detect degradation products. Store lyophilized samples at –20°C in amber vials .
Q. How is the hydrazide moiety functionalized for derivatization?
The hydrazide group undergoes acyl substitution with activated esters (e.g., NHS esters) or nucleophilic attack by amines. Microwave-assisted synthesis (100–120°C, 30 min) improves yields of derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What molecular docking strategies predict interactions with enzymes like Glucosamine-6-Phosphate Synthase (GlmS)?
Use AutoDock Vina or Schrödinger Suite to dock the compound into GlmS’s active site (PDB: 2VF5). Apply AMBER force fields for energy minimization and analyze hydrogen bonds (e.g., between the fluorophenyl group and Arg73) and hydrophobic interactions. Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinities (Kd) .
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?
High-resolution X-ray data (≤0.8 Å) processed via SHELXL can distinguish between keto-enol tautomers by mapping electron density around the pyridone ring. Compare experimental bond lengths (C=O: ~1.22 Å) with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm tautomeric preference .
Q. What in vivo models assess pharmacokinetics and efficacy for antimicrobial applications?
Use a Met-dependent GTL-16 gastric carcinoma xenograft model (mouse) to evaluate tumor stasis. Administer orally (10–50 mg/kg/day) and measure plasma half-life (t₁/₂) via LC-MS. Compare with positive controls (e.g., ciprofloxacin) in bacterial load reduction assays .
Q. How do substituents at the pyridone 4-position influence kinase selectivity?
Introduce ethoxy or trifluoromethyl groups at the 4-position to enhance aqueous solubility (logP reduction by ~0.5 units) and selectivity for Met kinase over VEGF-R2. Test in kinase inhibition panels (DiscoverX) and correlate with molecular dynamics simulations of ATP-binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
